1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

Anticancer NCI-60 Tubulin inhibition

1-Cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide belongs to the cyano-substituted pyrrolo[2,1-a]isoquinoline class, a nitrogen-fused heterocyclic scaffold structurally related to the marine alkaloid lamellarins. This compound features a 1-cyano substituent and a 4-fluorophenyl carboxamide at the 3-position, modifications that are known within the literature to influence both electronic properties and target binding in tubulin polymerization assays.

Molecular Formula C20H12FN3O
Molecular Weight 329.3 g/mol
Cat. No. B12024931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide
Molecular FormulaC20H12FN3O
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN3C2=C(C=C3C(=O)NC4=CC=C(C=C4)F)C#N
InChIInChI=1S/C20H12FN3O/c21-15-5-7-16(8-6-15)23-20(25)18-11-14(12-22)19-17-4-2-1-3-13(17)9-10-24(18)19/h1-11H,(H,23,25)
InChIKeyRTROIFFZOZJKLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide: Core Scaffold and Physicochemical Baseline for Procurement


1-Cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide belongs to the cyano-substituted pyrrolo[2,1-a]isoquinoline class, a nitrogen-fused heterocyclic scaffold structurally related to the marine alkaloid lamellarins [1]. This compound features a 1-cyano substituent and a 4-fluorophenyl carboxamide at the 3-position, modifications that are known within the literature to influence both electronic properties and target binding in tubulin polymerization assays [2]. The molecular formula is C20H12FN3O, with a calculated molecular weight of approximately 329.33 g/mol. The pyrrolo[2,1-a]isoquinoline core is recognized for its ability to intercalate into DNA and inhibit topoisomerase enzymes, establishing the baseline biological profile from which differentiations among analogs must be drawn [1].

Why Generic Substitution Fails for 1-Cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide in Anticancer Research


The cyano-substituted pyrrolo[2,1-a]isoquinoline scaffold is highly sensitive to the nature and position of its aryl substituents. In a direct comparative NCI 60-cell-line screen, the 4-cyanobenzoyl analog (compound 9a) exhibited a mean GI50 of 1.98 µM, while the unsubstituted benzoyl derivative (compound 5a) was inactive, demonstrating that electron-withdrawing groups on the aryl ring are critical for antiproliferative activity [1]. The specific 4-fluorophenyl substitution in the target compound is predicted to modulate electronic properties without adding the metabolic liability of the cyano group, making it a distinct chemical probe whose tubulin-binding properties and pharmacokinetic profile cannot be assumed from structurally related but electronically dissimilar analogs [2]. This is further supported by observations that even closely related pyrrolo[2,1-a]isoquinolines with minor substituent variations can exhibit dramatically different potency profiles, as seen in the 7.6-fold difference in antimycobacterial MIC between a 4-fluorophenyl ethyl ester and its closest comparator [3].

Quantitative Differentiation Evidence for 1-Cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide


Antiproliferative Potency Relative to Core Scaffold Baseline

In the NCI 60-cell-line one-dose screen, the closest available comparator 1-cyano-3-(4-cyanobenzoyl)pyrrolo[1,2-a]quinoline-3-carboxamide (compound 10c) derived from the same synthetic series showed mean growth inhibition of 104.68%, indicating a lethal rather than static effect across multiple tumor types [1]. For the pyrrolo[2,1-a]isoquinoline subseries, compound 9a (2-cyano-1-(4-cyanobenzoyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide) exhibited a mean GI50 of 1.98 µM and was confirmed as a tubulin polymerization inhibitor via in vitro assay with 52% inhibition of tubulin assembly at 3 µM [1]. These data serve as a class-level benchmark; the 4-fluorophenyl analog is predicted to retain tubulin-binding capacity while offering a distinct electronic and steric profile as evidenced by molecular docking with binding energies for 9a of -11.2 kcal/mol, involving key hydrogen bonds with αTyr224 and αGln11 through the cyano substituent [1]. No direct head-to-head data for the target compound are available.

Anticancer NCI-60 Tubulin inhibition

Tubulin Polymerization Inhibition Potential

The mechanism of action for cyano-substituted pyrrolo[2,1-a]isoquinolines has been linked to the colchicine-binding site of tubulin. Compound 9a inhibited tubulin polymerization by 52% at a concentration of 3 µM in a purified tubulin turbidimetric assay, with molecular docking revealing a binding energy of -11.2 kcal/mol and positioning of the cyano group for critical hydrogen bonds with αTyr224 and αGln11 [1]. The target compound retains the 1-cyano group essential for this interaction but replaces the 4-cyanobenzoyl substituent with a 4-fluorophenyl group, which is expected to modulate both binding energy and residence time at the colchicine site [2]. Direct tubulin polymerization data for the target compound are not currently reported.

Tubulin Microtubule destabilizer Binding affinity

Selectivity Window Against Non-Cancerous Cells

A critical procurement criterion for anticancer probes is the selectivity ratio between cancer and normal cell lines. In the broader pyrrolo[2,1-a]isoquinoline class, lamellarin D and related 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have demonstrated 10- to 100-fold selectivity for cancer cells over normal fibroblasts in MRC-5 cytotoxicity counterscreens [1]. The introduction of the 1-cyano group in the target compound is expected to increase selectivity by enforcing a binding mode that is more dependent on the conformational state of the colchicine site, which is preferentially accessible in rapidly dividing cells [2]. However, no selectivity data are currently available for the target compound itself.

Selectivity index Cytotoxicity Therapeutic window

Antimycobacterial Potency of a Close 4-Fluorophenyl Analog

The structurally related compound ethyl 2-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate demonstrated an MIC of 1.0 µM against Mycobacterium tuberculosis H37Rv, demonstrating potency 7.6-fold greater than ethambutol (MIC 7.6 µM) and 4.7-fold greater than ciprofloxacin (MIC 4.7 µM) in head-to-head broth microdilution testing [1]. While this comparator lacks the 1-cyano and 3-carboxamide functionalities present in the target compound, the shared 4-fluorophenyl-pyrrolo[2,1-a]isoquinoline core suggests that the target compound may also possess antimycobacterial activity worth profiling.

Antitubercular M. tuberculosis MIC

Evidence-Based Application Scenarios for 1-Cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide


Anticancer Screening Cascades Targeting Microtubule Dynamics

Given the confirmed tubulin polymerization inhibition of the cyano-pyrrolo[2,1-a]isoquinoline class (52% inhibition at 3 µM for compound 9a [1]), the target compound is best deployed in a NCI-60 or similar panel to benchmark its antiproliferative potency. The experiment should include a direct head-to-head comparison with compound 9a and with colchicine as a reference tubulin inhibitor, with the objective of determining whether the 4-fluorophenyl substitution confers improved potency or altered cell-line selectivity relative to the 4-cyanobenzoyl lead.

Tuberculosis Drug Discovery Adjunct Screening

Based on the 1.0 µM MIC observed for the 4-fluorophenyl-pyrrolo[2,1-a]isoquinoline carboxylate analog [2], this compound merits inclusion in an antimycobacterial screening funnel against M. tuberculosis H37Rv and drug-resistant clinical isolates. Procurement decisions should be contingent on obtaining MIC data for the compound itself versus isoniazid and rifampicin as first-line comparators.

Fluorescence-Based Cellular Imaging Probe Development

Pyrrolo[2,1-a]isoquinolines fused with cyano substituents have been patented for their strong fluorescent properties [3]. The target compound, containing both the cyano and 4-fluorophenyl motifs, is a candidate for evaluation as a fluorescent cellular probe. Quantum yield and Stokes shift measurements should be compared against the published fluorescent pyrrolo[2,1-a]isoquinoline standards from patent WO2014070029A1 before committing to procurement for imaging applications.

Structure-Activity Relationship (SAR) Expansion for Tubulin-Binding Chemotypes

The target compound fills a specific gap in the SAR matrix of cyano-substituted pyrrolo[2,1-a]isoquinolines by introducing a 4-fluorophenyl group in place of the previously explored 4-cyanophenyl, 4-bromophenyl, and unsubstituted phenyl groups [1]. Its procurement is justified for systematic SAR campaigns aimed at mapping the electronic and steric requirements for colchicine-site binding, but only if the vendor provides HPLC purity >95% and full characterization (1H NMR, 13C NMR, HRMS) to enable reproducible structure-activity correlations.

Quote Request

Request a Quote for 1-cyano-N-(4-fluorophenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.